(6E)-neomanoalide
Description
(6E)-Neomanoalide is a bioactive sesterterpenoid belonging to the manoalide family, first isolated from marine sponges such as Luffariella variabilis and Hippospongia lachne . Structurally, it features a 25-carbon skeleton with a γ-lactone ring, a conjugated diene system, and a 6,7-double bond in the E-configuration, which distinguishes it from its Z-isomer, (6Z)-neomanoalide . The compound exhibits significant biological activities, including cytotoxicity against tumor cell lines (e.g., A549, HeLa, HCT-116) and inhibition of phospholipase A2 (PLA2), an enzyme involved in inflammatory pathways . Its absolute configuration, particularly the 4S stereochemistry, was confirmed through advanced spectroscopic methods and chiral resolution techniques .
Properties
Molecular Formula |
C25H38O4 |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(2R)-3-(hydroxymethyl)-2-[(2E,6E)-3-(hydroxymethyl)-7-methyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C25H38O4/c1-18(10-12-22-19(2)8-6-14-25(22,3)4)7-5-9-20(16-26)11-13-23-21(17-27)15-24(28)29-23/h7,11,15,23,26-27H,5-6,8-10,12-14,16-17H2,1-4H3/b18-7+,20-11+/t23-/m1/s1 |
InChI Key |
VOZHIXNCTBMKNV-KXUMGZKHSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C\C[C@@H]2C(=CC(=O)O2)CO)/CO)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCC2C(=CC(=O)O2)CO)CO)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
Stereochemical Insights
- (6E)- vs. (6Z)-Neomanoalide: The E/Z isomerism at the 6,7 position significantly impacts bioactivity. (6E)-neomanoalide shows higher cytotoxicity (IC50 ~5–10 µM) compared to the Z-isomer, which is less potent .
- Enantiomeric Pairs: (6E)-Neomanoalide and hippolide E were isolated as enantiomers (e.g., 5a/5b) with opposite optical rotations ([α]D +3.6 vs. −7.7) and mirrored electronic circular dichroism (ECD) spectra .
Cytotoxicity
Enzyme Inhibition
- PLA2 Inhibition: (6E)-Neomanoalide and manoalide both irreversibly inhibit PLA2, but manoalide has a broader application in anti-inflammatory research due to its earlier discovery and structural stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
